3-Amino-7-hydroxy-2H-chromen-2-one
Overview
Description
3-Amino-7-hydroxy-2H-chromen-2-one is an organic compound belonging to the class of coumarins It is characterized by the presence of an amino group at the third position and a hydroxyl group at the seventh position on the chromen-2-one ring
Mechanism of Action
Target of Action
The primary target of 3-Amino-7-hydroxy-2H-chromen-2-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .
Mode of Action
this compound acts as a tyrosinase inhibitor . It interacts with tyrosinase, inhibiting its activity, which leads to a decreased production of melanin .
Biochemical Pathways
The inhibition of tyrosinase disrupts the melanogenesis pathway, which is responsible for the production of melanin . This disruption can lead to a decrease in melanin production, affecting the pigmentation in the skin, hair, and eyes .
Pharmacokinetics
Factors such as its molecular weight (177.16 g/mol ), solubility, and stability would influence these properties .
Result of Action
The result of the action of this compound is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation in the skin, hair, and eyes .
Biochemical Analysis
Biochemical Properties
It has been identified as a tyrosinase inhibitor . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes . By inhibiting tyrosinase, 3-Amino-7-hydroxy-2H-chromen-2-one could potentially decrease the production of melanin .
Cellular Effects
Given its role as a tyrosinase inhibitor, it may influence cell function by altering melanin production . Changes in melanin production can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a tyrosinase inhibitor, it likely binds to the active site of the enzyme, preventing it from catalyzing the oxidation of certain substrates . This could lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
Given its role as a tyrosinase inhibitor, it may interact with enzymes or cofactors involved in the production of melanin .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-7-hydroxy-2H-chromen-2-one can be synthesized through several methodsThe reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a fluorescent dye in analytical chemistry for detecting metal ions and other compounds.
Biology: The compound is employed in biological studies to investigate enzyme activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-7-hydroxycoumarin
- 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
- 3-Aminocoumarin
Uniqueness
3-Amino-7-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique fluorescence characteristics and enzyme inhibition activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-amino-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFHTIQNYJDJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720986 | |
Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79418-41-0 | |
Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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